4-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde
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Overview
Description
4-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5ClF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and trifluoromethyl-substituted reagents.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired chemical transformations.
Key Reactions: The key reactions include nucleophilic substitution, oxidation, and cyclization to form the quinoline ring structure with the desired substituents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways, metabolic processes, and cellular functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-6-methylquinoline
- 4-Amino-7-chloroquinoline
Uniqueness
4-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde is unique due to its specific combination of chloro and trifluoromethyl substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-6(5-17)4-16-9-3-7(11(13,14)15)1-2-8(9)10/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZUDXMIBETOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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